molecular formula C13H15N3O3 B15224148 tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate

Cat. No.: B15224148
M. Wt: 261.28 g/mol
InChI Key: BUVJKRZJMJVCLH-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate is a carbamate derivative featuring a 1H-indazole core substituted with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 3. The Boc group is widely used to protect amines during synthetic processes, enhancing solubility and stability . The formyl group at position 3 confers electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing sodium (Nav) channel ligands and other bioactive molecules . Its structural uniqueness lies in the indazole scaffold, which is known for its pharmacological relevance in targeting enzymes, receptors, and ion channels.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-(3-formyl-2H-indazol-5-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-10-9(6-8)11(7-17)16-15-10/h4-7H,1-3H3,(H,14,18)(H,15,16)

InChI Key

BUVJKRZJMJVCLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of enzyme inhibitors.
  • Studied for its antimicrobial properties.

Medicine:

  • Investigated for its potential as an anticancer agent.
  • Explored for its role in anti-inflammatory drugs.

Industry:

  • Utilized in the synthesis of advanced materials.
  • Employed in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity. The indazole core can interact with various molecular targets, including proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Research Findings and Implications

  • : The target compound’s derivatives exhibit sodium channel modulation, suggesting its role in neurological or cardiovascular drug development. Structural analogs with oxadiazole or pyridyl groups (e.g., compound 18) show improved target selectivity due to additional hydrogen-bonding motifs .
  • : The boronate-containing imidazole derivative demonstrates the importance of boron in modern medicinal chemistry, particularly in creating kinase inhibitors or PROTACs (proteolysis-targeting chimeras) .
  • : The bromo-thiadiazole compound’s synthetic utility underscores the relevance of halogenated intermediates in diversification strategies .

Biological Activity

tert-Butyl (3-formyl-1H-indazol-5-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications through a synthesis of current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety , linked to an indazole structure with a formyl group at the 3-position. Its molecular formula is C12_{12}H14_{14}N4_{4}O2_{2}, with a molar mass of 253.28 g/mol. The unique structural features contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . Similar indazole derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's mechanism may involve:

  • Inhibition of microtubule assembly , leading to disrupted cell division.
  • Induction of apoptosis through the enhancement of caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , indicating potential applications in treating infections. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Enzyme Inhibition

This compound is also being explored as a potential enzyme inhibitor . Its ability to interact with specific enzymes could provide therapeutic avenues for conditions where enzyme dysregulation is a factor, such as inflammation and cancer.

The biological activity of this compound largely depends on its ability to interact with biological targets:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity.
  • Steric Effects : The tert-butyl group may provide steric hindrance that enhances selectivity towards certain biological targets.
  • Indazole Core Interaction : The indazole structure can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
IndazoleLacks substituentsLimited biological activity
This compoundtert-butyl and formyl groupsEnhanced anticancer and antimicrobial properties

This comparison highlights how specific functional groups can significantly alter the biological profile of indazole derivatives.

Case Studies

  • In vitro Studies : In cell culture experiments, this compound demonstrated significant cytotoxicity against MDA-MB-231 cells at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Assays : Initial assays showed that the compound could inhibit certain enzymes involved in inflammatory pathways, suggesting further exploration could lead to novel anti-inflammatory drugs.

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